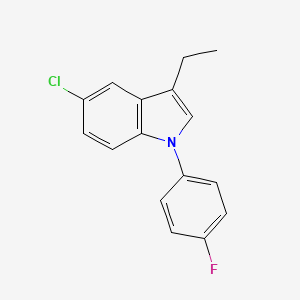

5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole

CAS No.: 181116-12-1

Cat. No.: VC15910920

Molecular Formula: C16H13ClFN

Molecular Weight: 273.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 181116-12-1 |

|---|---|

| Molecular Formula | C16H13ClFN |

| Molecular Weight | 273.73 g/mol |

| IUPAC Name | 5-chloro-3-ethyl-1-(4-fluorophenyl)indole |

| Standard InChI | InChI=1S/C16H13ClFN/c1-2-11-10-19(14-6-4-13(18)5-7-14)16-8-3-12(17)9-15(11)16/h3-10H,2H2,1H3 |

| Standard InChI Key | APVXBLPJSJGGAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CN(C2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole (CAS: 181116-12-1) belongs to the indole family, a heterocyclic aromatic system comprising a fused benzene and pyrrole ring. The substitution pattern distinguishes it from simpler indoles:

-

Position 1: A 4-fluorophenyl group introduces electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .

-

Position 3: An ethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

-

Position 5: A chlorine atom contributes to steric and electronic effects, often critical in drug-receptor binding.

Physicochemical Data

The compound’s key properties, derived from experimental and predicted data, are summarized below :

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClFN |

| Molar Mass | 273.73 g/mol |

| Density | 1.20 ± 0.1 g/cm³ |

| Boiling Point | 384.5 ± 42.0 °C |

The density and boiling point reflect its moderate polarity and stability under standard conditions. The fluorine and chlorine atoms contribute to a higher molecular weight compared to unsubstituted indoles, impacting solubility in organic solvents .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no explicit procedure for 5-Chloro-3-ethyl-1-(4-fluorophenyl)-1H-indole is documented, analogous indole syntheses suggest feasible routes. A plausible method involves:

-

Friedel-Crafts Alkylation: Introducing the ethyl group at position 3 via reaction with ethyl bromide in the presence of AlCl₃ .

-

Buchwald-Hartwig Amination: Coupling a 5-chloroindole precursor with 4-fluorophenylboronic acid under palladium catalysis to install the 4-fluorophenyl group .

-

Cyclization: Utilizing ZnCl₂ in ethanol under reflux to form the indole core, as demonstrated in related syntheses .

Critical parameters include temperature control (e.g., maintaining 5–7°C during reagent addition) and purification via recrystallization or column chromatography .

Industrial Production Considerations

Scalable synthesis may employ continuous flow reactors to enhance yield and reproducibility. Automated purification systems, such as simulated moving bed chromatography, could optimize isolation of the target compound . Industrial protocols prioritize cost-effective halogen sources and catalysts, though specific details remain proprietary .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The indole’s electron-rich pyrrole ring facilitates electrophilic attacks, particularly at positions 2 and 4. For example:

-

Nitration: Concentrated HNO₃ at low temperatures introduces nitro groups, though steric hindrance from the ethyl group may direct substitution to less crowded positions.

-

Sulfonation: Reaction with sulfuric acid yields sulfonated derivatives, potentially enhancing water solubility.

Functional Group Transformations

-

Ethyl Group Oxidation: Strong oxidizing agents like KMnO₄ could convert the ethyl group to a carboxylic acid, though over-oxidation to CO₂ is a risk .

-

Chlorine Displacement: Nucleophilic aromatic substitution (e.g., using NaOH under high pressure) replaces chlorine with hydroxyl or amine groups, altering bioactivity .

Comparison with Structural Analogs

5-Chloro-2-(4-fluorophenyl)-1H-indole

This analog lacks the 3-ethyl group, reducing lipophilicity and altering receptor binding profiles. The absence of the ethyl substituent simplifies synthesis but may limit bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume